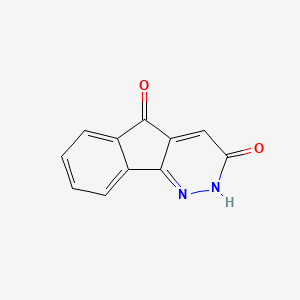
5H-Indeno(1,2-c)pyridazine-3(2H),5-dione
Overview
Description
5H-Indeno(1,2-c)pyridazine-3(2H),5-dione is a heterocyclic compound . It has a molecular weight of 198.18 . The IUPAC name for this compound is 3-hydroxy-5H-indeno[1,2-c]pyridazin-5-one .
Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered ring with two adjacent nitrogen atoms and an oxygen atom at the 3rd position of the ring .Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 278-280°C .Safety and Hazards
Mechanism of Action
Target of Action
5H-Indeno(1,2-c)pyridazine-3(2H),5-dione, a derivative of pyridazinone, has been found to exhibit a wide range of pharmacological activities Pyridazinone derivatives have been reported to interact with a variety of biological targets, including enzymes, receptors, and ion channels, contributing to their broad spectrum of activity .
Mode of Action
It’s known that pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that this compound might interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Given the broad spectrum of activities associated with pyridazinone derivatives, it can be inferred that multiple pathways might be affected . These could potentially include pathways related to calcium signaling, inflammation, and platelet aggregation.
Result of Action
Based on the known activities of pyridazinone derivatives, it can be inferred that this compound might exert a variety of effects, potentially including anti-inflammatory, analgesic, antihypertensive, and antiplatelet effects .
Biochemical Analysis
Biochemical Properties
5H-Indeno(1,2-c)pyridazine-3(2H),5-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, pyridazinone derivatives, including this compound, have been reported to exhibit antihypertensive activity by virtue of their vasorelaxant properties . This interaction is primarily mediated through the inhibition of specific enzymes involved in the regulation of blood pressure.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyridazinone derivatives have been shown to possess anti-inflammatory properties, which are mediated through the inhibition of cyclooxygenase enzymes . This inhibition leads to a decrease in the production of pro-inflammatory mediators, thereby reducing inflammation at the cellular level.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound’s antihypertensive activity is attributed to its ability to inhibit enzymes involved in the renin-angiotensin system, which plays a crucial role in blood pressure regulation . Additionally, its anti-inflammatory properties are mediated through the inhibition of cyclooxygenase enzymes, resulting in reduced production of inflammatory mediators.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that pyridazinone derivatives, including this compound, exhibit stable biochemical properties under controlled conditions . Prolonged exposure to environmental factors such as light and temperature may lead to degradation, affecting its efficacy in long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antihypertensive and anti-inflammatory activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound’s antihypertensive activity is mediated through its interaction with enzymes in the renin-angiotensin system . Additionally, its anti-inflammatory properties are linked to the inhibition of cyclooxygenase enzymes, which play a role in the metabolism of arachidonic acid.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . For example, its antihypertensive activity is enhanced by its ability to accumulate in vascular tissues, where it exerts its vasorelaxant effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its anti-inflammatory properties are mediated through its localization in the endoplasmic reticulum, where it inhibits cyclooxygenase enzymes involved in the production of inflammatory mediators.
Properties
IUPAC Name |
2H-indeno[1,2-c]pyridazine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O2/c14-9-5-8-10(13-12-9)6-3-1-2-4-7(6)11(8)15/h1-5H,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECUEVGPHXYPCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NNC(=O)C=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90230935 | |
| Record name | 5H-Indeno(1,2-c)pyridazine-3(2H),5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90230935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81198-22-3 | |
| Record name | 5H-Indeno(1,2-c)pyridazine-3(2H),5-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081198223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5H-Indeno(1,2-c)pyridazine-3(2H),5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90230935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H,3H,5H-indeno[1,2-c]pyridazine-3,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


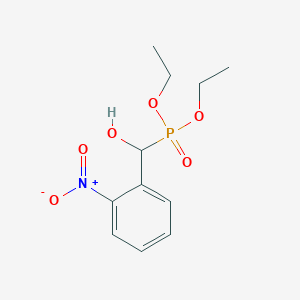
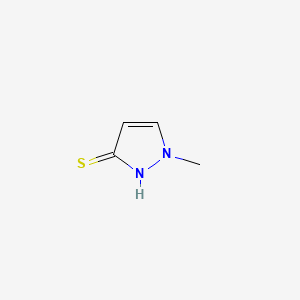

![2-(4-Chlorophenyl)-5-methylsulfanyl-2,3-dihydro-[1,2,4]triazolo[1,5-c]pyrimidine-8-carbonitrile](/img/structure/B1660581.png)
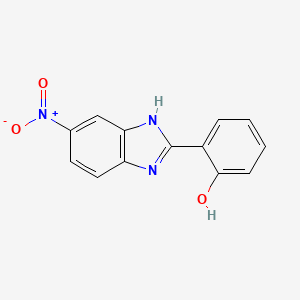
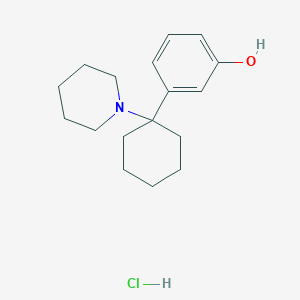
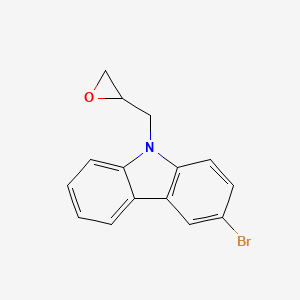


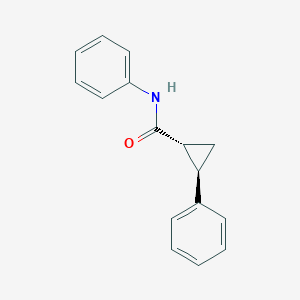



![5H,10H-Diimidazo[1,2-A:1',2'-D]pyrazine-5,10-dione](/img/structure/B1660602.png)
